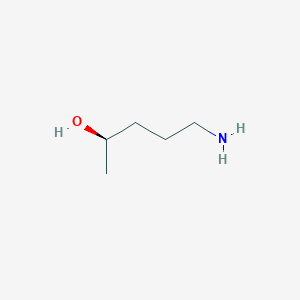![molecular formula C25H42N2O2 B12558546 1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one CAS No. 143214-57-7](/img/structure/B12558546.png)
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one is a complex organic compound that features a pyridine ring, an oxazinan ring, and a long hexadecanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia.
Oxazinan Ring Formation: The oxazinan ring is formed by reacting the pyridine derivative with an appropriate amine and an aldehyde under acidic conditions.
Attachment of the Hexadecanone Chain: The final step involves the attachment of the hexadecanone chain through a nucleophilic substitution reaction, where the oxazinan derivative reacts with a hexadecanone halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hexadecanone chain can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: New derivatives with different functional groups.
科学的研究の応用
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one involves its interaction with specific molecular targets. The pyridine and oxazinan rings can interact with enzymes or receptors, modulating their activity. The hexadecanone chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one: Similar structure but lacks the oxazinan ring and hexadecanone chain.
1-(Pyridin-2-yl)propan-1-one: Contains a pyridine ring but has a shorter alkyl chain and no oxazinan ring.
1-(Piperidin-1-yl)hexadecan-1-one: Similar long alkyl chain but contains a piperidine ring instead of pyridine and oxazinan rings.
Uniqueness
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one is unique due to its combination of a pyridine ring, an oxazinan ring, and a long hexadecanone chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
特性
CAS番号 |
143214-57-7 |
|---|---|
分子式 |
C25H42N2O2 |
分子量 |
402.6 g/mol |
IUPAC名 |
1-(2-pyridin-4-yl-1,3-oxazinan-3-yl)hexadecan-1-one |
InChI |
InChI=1S/C25H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-24(28)27-21-15-22-29-25(27)23-17-19-26-20-18-23/h17-20,25H,2-16,21-22H2,1H3 |
InChIキー |
ULKAGMIXXHAAJX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCOC1C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)
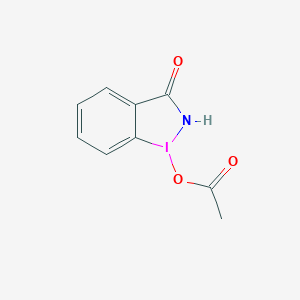
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
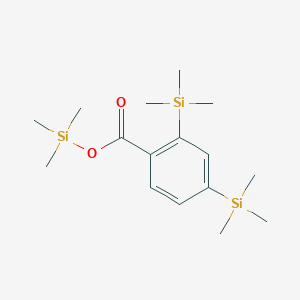
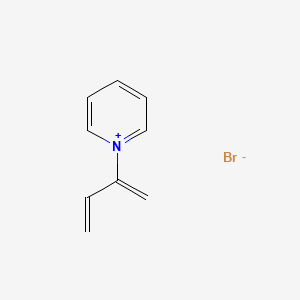
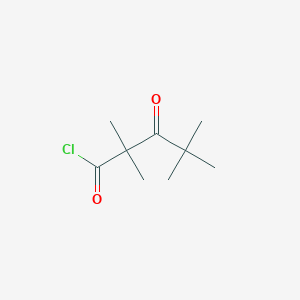
![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
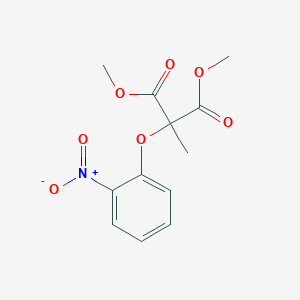
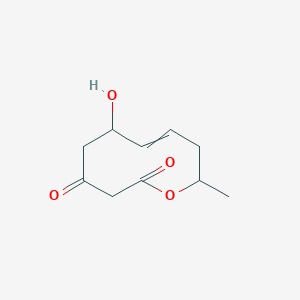
![1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene](/img/structure/B12558524.png)

